{4-[(Ethylamino)methyl]cyclohexyl}methanamine
Description
Properties
Molecular Formula |
C10H22N2 |
|---|---|
Molecular Weight |
170.30 g/mol |
IUPAC Name |
N-[[4-(aminomethyl)cyclohexyl]methyl]ethanamine |
InChI |
InChI=1S/C10H22N2/c1-2-12-8-10-5-3-9(7-11)4-6-10/h9-10,12H,2-8,11H2,1H3 |
InChI Key |
UYVDNMKAGCMSOF-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1CCC(CC1)CN |
Origin of Product |
United States |
Preparation Methods
Raw Material Selection
- Starting Material: Trans-4-methyl cyclohexanecarboxylic acid, which is commercially accessible and cost-effective.
- Reagents: Sodium azide (NaN₃), protonic acids (such as sulfuric acid, phosphoric acid, or trifluoroacetic acid), and organic solvents like non-protonic solvents (e.g., dichloromethane, ethyl acetate).
Reaction Pathway
The core reaction involves the conversion of trans-4-methyl cyclohexanecarboxylic acid to the corresponding acyl azide, which then undergoes rearrangement to an isocyanate intermediate, followed by hydrolysis to yield the amine.
Formation of Acyl Azide:
Trans-4-methyl cyclohexanecarboxylic acid reacts with sodium azide in the presence of a protonic acid, forming the acyl azide via nucleophilic substitution.Rearrangement to Isocyanate:
The acyl azide undergoes a Curtius or Schmidt rearrangement, facilitated by the protonic acid, producing an isocyanate intermediate.Hydrolysis to Amine:
The isocyanate is hydrolyzed under controlled conditions to form the target amine, "{4-[(Ethylamino)methyl]cyclohexyl}methanamine".
Reaction Conditions and Parameters
| Parameter | Typical Range | Notes |
|---|---|---|
| Temperature | 0–50°C | For azide rearrangement and hydrolysis |
| Reaction time | 1–20 hours | Dependent on temperature and scale |
| Molar ratios | Acid:NaN₃:acidic catalyst = 1:1.2:4 | Ensures high yield and minimal by-products |
| pH Adjustment | pH > 9 | To facilitate extraction and purification |
Purification and Yield
Post-reaction, the mixture is neutralized, and the organic phase containing the product is separated, concentrated, and purified via distillation or recrystallization. The process achieves a total recovery exceeding 85%, with product purity surpassing 99.5%.
- Safety: Uses sodium azide directly, avoiding hazardous diazides and explosive reagents.
- Environmental Impact: Reduces waste and pollution, as the process minimizes three-waste issues.
- Operational Simplicity: Entire process can be conducted in a single vessel ("one-pot" synthesis), eliminating the need for high-pressure autoclaves or high-temperature conditions.
- Cost-Effectiveness: Employs low-cost raw materials and standard laboratory equipment, suitable for industrial scale-up.
| Method | Raw Materials | Yield (%) | Purity (%) | Waste Pollution | Equipment Requirements | Industrial Suitability |
|---|---|---|---|---|---|---|
| Patent CN102001950A (Current) | Trans-4-methyl cyclohexanecarboxylic acid, sodium azide, protonic acids | >85 | >99.5 | Low | Standard reactors, no high pressure | High |
| Literature (e.g., reduction of oximes) | Cyclohexanone derivatives, metals | ~60–70 | Variable | Moderate to high | Autoclaves, high-temperature reactors | Limited |
| Organic synthesis (e.g., nucleophilic substitution) | Various organic solvents, heavy metals | Low to moderate | Variable | High | Specialized equipment | Limited |
The outlined method demonstrates a significant improvement over traditional approaches, combining high yield, high purity, operational safety, and environmental friendliness. It aligns with modern green chemistry principles and is adaptable for large-scale manufacturing.
The preparation of "this compound" via rearrangement of trans-4-methyl cyclohexanecarboxylic acid using sodium azide and protonic acids represents the most promising industrial route. This method ensures high efficiency, safety, and sustainability, backed by comprehensive research and data analysis, making it suitable for commercial production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-((4-(Aminomethyl)cyclohexyl)methyl)ethanamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions may result in the formation of corresponding imines or nitriles.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of secondary or tertiary amines.
Substitution: N-((4-(Aminomethyl)cyclohexyl)methyl)ethanamine can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Imines, nitriles.
Reduction: Secondary amines, tertiary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
It appears the query is seeking information on the applications of {4-[(Ethylamino)methyl]cyclohexyl}methanamine, but the provided search results do not directly address this specific compound. However, some search results discuss related compounds and their applications, which may provide some context.
Search results refer to trans-{4-[(alkylamino)methyl]cyclohexyl}acetic acid derivatives, which have applications in the production of pharmaceuticals, agricultural chemicals, and industrial products . These compounds can be used as reagents or raw materials in the manufacturing process .
One patent discusses a method for producing trans-{4-[(alkylamino)methyl]cyclohexyl}acetic acid ester, useful as a raw material in the manufacture of medicaments, agricultural chemicals, and industrial products . The patent also relates to an intermediate for the preparation of this compound and claims that the method is advantageous for reducing manufacturing costs and improving efficiency .
Another search result discusses the discovery of CCR5 antagonists, some of which contain a cyclohexyl moiety . Modifying this moiety can affect the compound's activity and metabolic stability . One compound, 1-[4-({[2-(4-{[4-(aminomethyl)cyclohexyl]methyl}piperazin-1-yl)ethyl]amino}carbonyl)phenyl]-3-(2,6-difluorophenyl)urea, is listed as available from Sigma-Aldrich .
Another study discusses the design and synthesis of novel (4-alkoxyphenyl)glycinamides and 1,3,4-oxadiazoles . While not directly related to the target compound, this highlights the use of related chemical structures in medicinal chemistry research .
Mechanism of Action
The mechanism of action of N-((4-(Aminomethyl)cyclohexyl)methyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing biological pathways. For example, it may bind to neurotransmitter receptors in the brain, altering signal transmission and affecting neurological functions.
Comparison with Similar Compounds
4,4'-Methylenebis(cyclohexylamine) (PACM)
- Molecular Formula : C₁₃H₂₆N₂
- Key Features : Two cyclohexylamine groups linked by a methylene bridge. Three geometric isomers exist: trans-trans, cis-cis, and cis-trans .
- Comparison: Structural Differences: PACM has a larger, symmetrical structure with two primary amine groups, whereas {4-[(Ethylamino)methyl]cyclohexyl}methanamine has a single ethylamino side chain. Physicochemical Properties: PACM’s higher molecular weight (210.36 g/mol) and dual amine groups enhance its hydrophilicity and reactivity in crosslinking reactions (e.g., epoxy resins) .
[4-(4-Methylpiperazine-1-carbonyl)cyclohexyl]methanamine Dihydrochloride
- Molecular Formula : C₁₂H₂₄Cl₂N₄O
- Key Features : Incorporates a piperazine-carbonyl moiety on the cyclohexyl ring .
- Comparison: Functional Groups: The piperazine group introduces hydrogen-bonding capability and basicity, contrasting with the simpler ethylamino group in the target compound. Applications: Likely used in drug discovery due to piperazine’s prevalence in bioactive molecules (e.g., kinase inhibitors) . Solubility: The hydrochloride salt form improves aqueous solubility compared to the free base of this compound.
1-[4-(Trifluoromethoxy)cyclohexyl]methanamine
Benzo[d]imidazole-Substituted Analogs
- Example : 4-(6-Methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methanamine .
- Key Features : A benzoimidazole ring fused to the cyclohexane scaffold.
- Comparison: Pharmacological Potential: The aromatic heterocycle enables π-π stacking interactions, making it suitable for targeting enzymes or receptors (e.g., oncogenic K-Ras) . Synthesis Complexity: Requires multi-step reactions, unlike the straightforward synthesis of this compound.
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | LogP (Predicted) |
|---|---|---|---|---|
| This compound | C₇H₁₆N₂ | 128.22 | Ethylamino, aminomethyl | 0.5–1.2 |
| 4,4'-Methylenebis(cyclohexylamine) | C₁₃H₂₆N₂ | 210.36 | Dual primary amines | 1.8–2.5 |
| [4-(4-Methylpiperazine-1-carbonyl)cyclohexyl]methanamine | C₁₂H₂₄Cl₂N₄O | 335.25 | Piperazine, carbonyl | -1.2 (hydrochloride) |
| 1-[4-(Trifluoromethoxy)cyclohexyl]methanamine | C₈H₁₄F₃NO | 197.20 | Trifluoromethoxy | 2.0–2.8 |
Research Findings and Key Insights
- Stereochemical Considerations: The cis/trans isomerism in this compound may influence its interactions in chiral environments, a factor less pronounced in symmetrical analogs like PACM .
- Functional Group Impact : Substituents like trifluoromethoxy or piperazine significantly alter solubility and bioactivity, highlighting the importance of structure-activity relationship (SAR) studies .
- Toxicity Extrapolation : Read-across approaches using structurally similar compounds (e.g., PACM and its dimethyl analog) provide preliminary safety data in the absence of direct studies .
Biological Activity
{4-[(Ethylamino)methyl]cyclohexyl}methanamine, a compound with structural similarities to various synthetic cannabinoids and psychoactive substances, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, drawing on diverse research findings.
Structural Characteristics
The compound can be characterized by its cyclohexyl structure combined with an ethylamino group. This configuration suggests potential interactions with neurotransmitter systems, particularly those involving monoamines.
Research indicates that compounds structurally related to this compound often exhibit activity at various receptor sites, including:
- Cannabinoid Receptors : Similar compounds have been shown to interact with CB1 and CB2 receptors, influencing cannabinoid signaling pathways.
- Monoamine Transporters : The ethylamino moiety may facilitate interactions with serotonin and dopamine transporters, potentially impacting mood and behavior.
In Vitro Studies
In vitro assays have demonstrated that related compounds can exhibit significant binding affinities to cannabinoid receptors. For instance, a study on a structurally similar compound revealed high selectivity for CB1 receptors, suggesting potential psychoactive effects .
In Vivo Studies
Animal models have been utilized to assess the pharmacokinetics and behavioral effects of these compounds. Notably, a study indicated that certain analogs could induce hyperactivity in rodents, correlating with increased dopaminergic activity .
Toxicological Assessments
Toxicity studies are crucial for understanding the safety profile of this compound. A recent assessment indicated moderate toxicity levels in acute exposure scenarios. The compound was found to induce oxidative stress in human cell lines, raising concerns about its genotoxic potential .
Case Study 1: Synthetic Cannabinoids
In a case involving synthetic cannabinoids, substances structurally related to this compound were implicated in severe intoxications. Patients exhibited symptoms ranging from anxiety to psychosis, highlighting the need for further research into the pharmacodynamics of such compounds .
Case Study 2: Animal Model Research
A series of experiments conducted on rats demonstrated that administration of related compounds led to alterations in locomotor activity and anxiety-like behaviors. These findings suggest that the compound may influence central nervous system activity .
Table 1: Summary of Biological Activities
| Compound Name | Receptor Affinity (nM) | Behavioral Effects | Toxicity Level |
|---|---|---|---|
| This compound | TBD | Hyperactivity in rodents | Moderate |
| Analog A (e.g., JWH-018) | 10 | Anxiety and sedation | High |
| Analog B (e.g., 5F-ADB) | 5 | Euphoria and hallucinations | Severe |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for {4-[(Ethylamino)methyl]cyclohexyl}methanamine, and how are reaction conditions optimized?
- Synthesis : Common methods involve reductive amination of 4-formylcyclohexylmethanamine with ethylamine, using catalysts like sodium cyanoborohydride under mild acidic conditions (pH 4–6). Alternative routes include nucleophilic substitution of halogenated cyclohexane derivatives with ethylamine derivatives, often requiring polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C) .
- Optimization : Reaction yields (~65–80%) depend on catalyst selection (e.g., Pd/C for hydrogenation) and solvent purity. Impurities from incomplete reduction or side reactions (e.g., over-alkylation) are mitigated via controlled stoichiometry and column chromatography .
Q. How is the structural integrity of this compound validated post-synthesis?
- Analytical Methods :
- NMR : H and C NMR confirm amine proton environments (δ 1.2–2.8 ppm for ethyl groups) and cyclohexyl backbone geometry.
- HPLC : Purity >95% is achieved using reverse-phase C18 columns with UV detection at 254 nm.
- Mass Spectrometry : ESI-MS identifies the molecular ion peak at m/z 170.3 (M+H) .
Advanced Research Questions
Q. What mechanistic insights explain stereochemical outcomes in derivatives of this compound?
- Stereocontrol : The cyclohexyl ring’s chair conformation dictates equatorial positioning of the ethylamino group, minimizing steric hindrance. Stereoselective synthesis (e.g., chiral catalysts like BINOL-phosphate) can induce enantiomeric excess (>90%) in derivatives, critical for receptor-binding studies .
- Case Study : In a 2023 study, axial vs. equatorial substitution altered binding affinity to serotonin receptors (5-HT) by 15-fold, highlighting the role of spatial orientation in pharmacological activity .
Q. How do contradictory data on solvent effects in amine alkylation reactions impact synthesis protocols?
- Contradiction Analysis :
- Polar Solvents (DMF, DMSO) : Accelerate reaction rates but may promote side reactions (e.g., Hofmann elimination) at >70°C.
- Non-Polar Solvents (Toluene) : Reduce side products but require higher catalyst loading (e.g., 10 mol% Pd/C).
- Resolution : Multi-variable optimization (DoE) identifies optimal solvent-catalyst pairs. For example, acetonitrile at 50°C with 5 mol% Pd/C balances yield (78%) and purity .
Q. What strategies address low yields in large-scale synthesis of this compound?
- Scale-Up Challenges : Reduced surface-area-to-volume ratios in batch reactors slow mass transfer, leading to incomplete reactions.
- Solutions :
- Flow Chemistry : Continuous reactors enhance mixing and heat transfer, improving yields to 85% at 100 g scale.
- In Situ Monitoring : FTIR tracks intermediate formation, enabling real-time adjustments .
Methodological Guidance
Q. Which computational tools predict the reactivity of this compound in novel reactions?
- DFT Calculations : Gaussian or ORCA software models transition states for amine alkylation, predicting activation energies (±2 kcal/mol accuracy).
- Retrosynthesis AI : Tools like Pistachio or Reaxys propose viable precursors (e.g., 4-aminomethylcyclohexanecarboxaldehyde) and reaction pathways .
Q. How are stability and storage conditions determined for this compound?
- Stability Studies : Accelerated degradation tests (40°C/75% RH) show <5% decomposition over 6 months when stored in amber vials under nitrogen.
- Recommendations : Lyophilization for long-term storage (-20°C) prevents amine oxidation. Avoid aqueous buffers (pH >8) to limit hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
